[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine
Overview
Description
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine is a compound that features a pyrrolidine ring, a phenyl group substituted with chlorine, and an ethylamine chain
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity, including antibacterial activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It is known that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .
Result of Action
It is known that pyrrolidine derivatives can exhibit a broad spectrum of therapeutic activities .
Action Environment
It is known that the reaction conditions can influence the synthesis and the reaction outcomes of pyrrolidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and methylamine under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, reduced amine derivatives, and oxidized products .
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups, such as 4-chlorophenyl derivatives, exhibit comparable chemical behavior.
Uniqueness
The uniqueness of [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity. Its specific substitution pattern and the presence of both pyrrolidine and phenyl groups make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLLYUGYCHIPBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374052 | |
Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170119-33-2 | |
Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.